molecular formula C11H15NO2 B1672220 Isobutamben CAS No. 94-14-4

Isobutamben

Cat. No.: B1672220
CAS No.: 94-14-4
M. Wt: 193.24 g/mol
InChI Key: PUYOAVGNCWPANW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Isobutamben, like its analog butamben, primarily targets the voltage-gated calcium channels in dorsal root ganglion neurons . These neurons play a crucial role in transmitting sensory information from peripheral tissues to the spinal cord, contributing to the sensation of pain .

Mode of Action

This compound acts by inhibiting these voltage-gated calcium channels . This inhibition is thought to cause a disturbance in the channel kinetics acceleration . It is also reported that this compound is an inhibitor of the sodium channels and a delayed rectifier of potassium currents . These actions result in the blocking of nerve impulse transmission, leading to a numbing effect or local anesthesia .

Biochemical Pathways

This disruption prevents the initiation and propagation of action potentials, thereby blocking the transmission of pain signals .

Pharmacokinetics

Metabolism and excretion would depend on the specific chemical structure of the drug .

Result of Action

The primary result of this compound’s action is local anesthesia or a numbing effect at the site of administration. By blocking nerve impulse transmission, it prevents the sensation of pain from being communicated to the central nervous system .

Action Environment

The efficacy and stability of this compound, like many other drugs, can be influenced by various environmental factors These can include temperature, pH, and the presence of other substances that could interact with the drug. It’s important to note that the effectiveness of any drug can be influenced by a variety of factors, including the specific physiological characteristics of the individual, the exact formulation of the drug, and the method of administration .

Biochemical Analysis

Biochemical Properties

Isobutamben plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It primarily inhibits voltage-gated calcium channels in dorsal root ganglion neurons, which leads to a disturbance in channel kinetics . Additionally, this compound acts as an inhibitor of sodium channels and a delayed rectifier of potassium currents . These interactions are crucial for its anesthetic effects, as they prevent the depolarization of nerve cell membranes, thereby blocking impulse transmission.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By inhibiting voltage-gated calcium channels, this compound disrupts the normal signaling pathways, leading to reduced pain signal transmission . This compound also affects gene expression related to pain and inflammation, further contributing to its anesthetic properties.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It exerts its effects by inhibiting voltage-gated calcium channels, sodium channels, and potassium currents . These interactions prevent the depolarization of nerve cell membranes, blocking the transmission of pain signals. Additionally, this compound’s impact on gene expression and enzyme activity further enhances its anesthetic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound remains stable under various conditions, maintaining its anesthetic properties . Prolonged exposure can lead to degradation, affecting its efficacy. Long-term studies have indicated that this compound can have lasting effects on cellular function, particularly in terms of pain signal transmission and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively blocks pain signals without significant adverse effects . At higher doses, it can cause toxicity and adverse reactions, including disruptions in normal cellular functions and potential damage to nerve cells . Threshold effects have been observed, indicating a fine balance between therapeutic and toxic doses.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . It is metabolized primarily in the liver, where it undergoes enzymatic reactions that convert it into inactive metabolites. These metabolic processes are crucial for the elimination of this compound from the body, ensuring that it does not accumulate to toxic levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It is absorbed into the bloodstream and distributed to target tissues, where it exerts its anesthetic effects. The compound’s distribution is influenced by its interactions with transporters, which facilitate its movement across cell membranes . This ensures that this compound reaches the sites where it is needed for pain relief.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in nerve cell membranes, where it interacts with voltage-gated calcium channels and other ion channels . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the appropriate cellular compartments . These interactions are essential for its anesthetic properties, as they ensure that this compound effectively blocks pain signal transmission.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutamben can be synthesized through the esterification of p-aminobenzoic acid with isobutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the reactants under reflux to achieve the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of p-aminobenzoic acid and isobutanol into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated, and the ester product is separated and purified through distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Isobutamben undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isobutamben has several scientific research applications, including:

Comparison with Similar Compounds

Isobutamben is similar to other local anesthetics such as benzocaine and butamben. it has unique properties that distinguish it from these compounds:

Similar Compounds

Properties

IUPAC Name

2-methylpropyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYOAVGNCWPANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023170
Record name Isocaine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94-14-4
Record name Isobutyl p-aminobenzoate
Source CAS Common Chemistry
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Record name Isobutamben [USAN:INN]
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Record name Isobutamben
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760439
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Record name Isobutamben
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Record name Benzoic acid, 4-amino-, 2-methylpropyl ester
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Record name Isocaine
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Record name Isobutamben
Source European Chemicals Agency (ECHA)
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Record name ISOBUTAMBEN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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